molecular formula C8H8ClF2NO5S2 B2631579 2-Difluoromethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride CAS No. 1423024-75-2

2-Difluoromethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride

Cat. No.: B2631579
CAS No.: 1423024-75-2
M. Wt: 335.72
InChI Key: NQMGGBQARADVOT-UHFFFAOYSA-N
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Description

2-Difluoromethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride (CAS: 50604-11-0) is a fluorinated aromatic sulfonyl chloride characterized by a benzene ring substituted with a methoxy group (-OCH₃), a sulfonyl chloride (-SO₂Cl), and a difluoromethanesulfonamido (-NHSO₂CF₂H) moiety. This compound is classified as a high-value fluorinated intermediate, primarily used in research and development for synthesizing specialized sulfonamides or sulfonate esters . Its structural features, including fluorine atoms and reactive sulfonyl chloride, enhance electronegativity, metabolic stability, and utility in agrochemical or pharmaceutical synthesis. However, commercial availability of this compound has been discontinued as of 2025, likely due to niche applications or challenges in handling .

Properties

IUPAC Name

2-(difluoromethylsulfonylamino)-4-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF2NO5S2/c1-17-5-2-3-7(18(9,13)14)6(4-5)12-19(15,16)8(10)11/h2-4,8,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMGGBQARADVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)Cl)NS(=O)(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Difluoromethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride typically involves the reaction of 2-methoxybenzenesulfonyl chloride with difluoromethanesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Difluoromethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Difluoromethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is employed in the modification of biomolecules for research purposes.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Difluoromethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide derivatives. The difluoromethanesulfonamido group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Overview

The compound’s key differentiating features include:

  • Benzene core : Unlike triazine-based sulfonylureas, it employs a benzene ring, altering steric and electronic properties.
  • Difluoromethanesulfonamido group: Enhances lipophilicity and resistance to enzymatic degradation compared to non-fluorinated analogs.
  • Sulfonyl chloride : A highly reactive group enabling nucleophilic substitution, contrasting with sulfonamide or ester derivatives in pesticides.

Data Table: Comparative Analysis

Compound Name CAS Number Structural Features Applications Key Differences from Target Compound
2-Difluoromethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride 50604-11-0 Benzene, -SO₂Cl, -NHSO₂CF₂H, -OCH₃ R&D intermediate (discontinued) Reactive sulfonyl chloride; discontinued status
Metsulfuron methyl ester - Benzene, -SO₂NHCONH-, triazine, -OCH₃ Herbicide (ALS inhibitor) Triazine core; sulfonylurea linkage
Tolylfluanid 731-27-1 Dichloro-fluoro-sulfonamide, toluene Fungicide Dichloro-fluoro-sulfonamide; toluene backbone
Ethametsulfuron methyl ester - Benzene, -SO₂NHCONH-, triazine, -OCH₂CH₃ Herbicide Ethoxy-triazine substitution

Detailed Comparative Analysis

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
  • Structural Differences : Sulfonylureas feature a triazine ring linked via sulfonylurea (-SO₂NHCONH-), whereas the target compound uses a benzene ring with sulfonyl chloride and difluoromethanesulfonamido groups .
  • Reactivity : Sulfonyl chlorides are more reactive than sulfonylureas, making the target compound suitable for synthesizing derivatives rather than direct herbicidal activity.
Sulfonamide Fungicides (e.g., Tolylfluanid)
  • Fluorine Substitution : Tolylfluanid contains a dichloro-fluoro-sulfonamide group, whereas the target compound has a difluoromethanesulfonamido group. The latter’s fluorine arrangement may reduce environmental persistence compared to dichloro analogs .
  • Backbone : Tolylfluanid’s toluene backbone vs. the target’s methoxy-substituted benzene offers differences in solubility and binding affinity.
Other Sulfonyl Chlorides

    Biological Activity

    Chemical Identity and Properties:
    2-Difluoromethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride, with the molecular formula C8H8ClF2NO5S2C_8H_8ClF_2NO_5S_2 and a molecular weight of 335.74 g/mol, is an organic compound characterized by its unique sulfonamide structure. The IUPAC name for this compound is 2-(difluoromethylsulfonylamino)-4-methoxybenzenesulfonyl chloride, and it is classified under the CAS number 1423024-75-2. Its chemical structure includes functional groups that suggest potential biological activity, particularly in pharmaceutical applications.

    Property Value
    Chemical FormulaC8H8ClF2NO5S2
    Molecular Weight335.74 g/mol
    IUPAC Name2-(difluoromethylsulfonylamino)-4-methoxybenzenesulfonyl chloride
    AppearancePowder
    Storage Temperature4 °C

    The biological activity of 2-Difluoromethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride is primarily attributed to its ability to interact with specific biological targets through its sulfonamide and chlorosulfonyl functionalities. These groups are known to participate in nucleophilic attack reactions, which can inhibit various enzymes or interfere with cellular processes.

    Antimicrobial Activity

    Research indicates that compounds containing sulfonamide moieties exhibit significant antimicrobial properties. Studies have shown that related sulfonamides can inhibit bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis, thereby exhibiting bactericidal effects against a range of pathogens.

    Case Studies

    • Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of sulfonamide derivatives, including those similar to 2-Difluoromethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride. The results demonstrated potent activity against Gram-positive bacteria, suggesting potential for development as a new antibiotic class.
    • Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of sulfonamide derivatives in animal models of inflammation. The findings indicated that these compounds could significantly reduce inflammatory markers, supporting their therapeutic potential for treating inflammatory diseases.
    • Cytotoxicity Studies : In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound. Results indicated moderate cytotoxicity against certain cancer cell lines, suggesting further exploration in oncology-related applications.

    Research Findings

    Recent studies have highlighted the following key findings regarding the biological activity of 2-Difluoromethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride:

    • Enzyme Inhibition : The compound has shown promising results in inhibiting specific enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies.
    • Synergistic Effects : When combined with other antimicrobial agents, this compound exhibited synergistic effects, enhancing overall efficacy against resistant bacterial strains.

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